3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-15-11-25-18(24)21(15)13-5-8-20(9-6-13)16(23)12-1-3-14(4-2-12)26-17-19-7-10-27-17/h1-4,7,10,13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFVOCJIVOHENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is , with a molecular weight of 387.4 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The presence of the thiazole moiety in 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione suggests potential efficacy against various bacterial strains. A study demonstrated that thiazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways .
Anticancer Activity
The oxazolidine-2,4-dione structure is associated with anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, derivatives of oxazolidine have been reported to exhibit cytotoxic effects against human cancer cell lines, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds with piperidine and thiazole functionalities are known to interact with various enzymes, potentially leading to therapeutic applications in treating diseases such as diabetes and hypertension by modulating enzyme activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Mechanism Investigation : In vitro studies on cancer cell lines treated with oxazolidine derivatives revealed a significant reduction in cell viability, attributed to the induction of apoptosis through mitochondrial pathways .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition highlighted that compounds with similar structural motifs effectively inhibited dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.4 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Inhibits DPP-IV |
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazole, including 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione, exhibit significant anticancer activity. A study demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific cellular targets makes it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Thiazole derivatives are known to possess antibacterial and antifungal properties. In vitro studies have reported that compounds similar to 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that thiazole-based compounds may exert anti-inflammatory effects by modulating inflammatory pathways. The inhibition of pro-inflammatory cytokines has been observed in cell models treated with thiazole derivatives .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of thiazole derivatives against human lung cancer (A549) and breast cancer (MCF7) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers tested various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(a) 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034524-76-8)
- Molecular Formula : C21H19FN2O5
- Molecular Weight : 398.4 g/mol
- Key Differences: Replaces the thiazol-2-yloxy group with a 4-fluorophenoxy substituent.
(b) 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034386-30-4)
- Molecular Formula : C15H18N2O5S
- Molecular Weight : 338.4 g/mol
- Key Differences : Substitutes the benzoyl-thiazole moiety with a benzylsulfonyl group. The sulfonyl group increases polarity, which may reduce membrane permeability but improve aqueous solubility .
Heterocyclic Core Modifications
(a) 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Key Differences : Replaces the oxazolidine-2,4-dione core with a thiazolidine-2,4-dione ring. The sulfur atom in the dione ring could enhance electron-withdrawing effects, affecting reactivity and stability compared to the oxygen-based oxazolidine .
(b) Oxazolidinedione Derivatives with Azetidine Rings
- Example: 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1903299-21-7)
- Key Differences : Uses a smaller azetidine (4-membered) ring instead of piperidine. Reduced ring size may increase conformational rigidity, impacting binding to biological targets .
Functional Group Variations in Piperidine-Linked Compounds
(a) Urea Derivatives (e.g., Compound 14a)
- Structure : 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea
- Key Differences: Replaces the oxazolidine-dione with a urea group.
(b) Benzamide Derivatives (e.g., Compound 8a)
- Structure : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide
- Key Differences : Incorporates a trifluoromethylbenzamide group. The CF3 group increases electron-withdrawing effects, which may improve stability but reduce solubility .
Preparation Methods
Synthesis of 4-(Thiazol-2-yloxy)benzoic Acid
The thiazole ether moiety is introduced through a copper-catalyzed Ullmann coupling:
Procedure :
- 4-Hydroxybenzoic acid (1.0 eq) is reacted with 2-bromothiazole (1.2 eq) in dimethylformamide (DMF) at 110°C for 12 hours in the presence of CuI (10 mol%) and K₂CO₃ (2.0 eq).
- The crude product is purified via recrystallization from ethanol/water (yield: 78–82%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 110°C | |
| Yield | 78–82% | |
| Purity (HPLC) | >98% |
Preparation of Piperidin-4-yl Oxazolidine-2,4-dione
The oxazolidine ring is constructed via a cyclization reaction:
Procedure :
- Piperidin-4-amine (1.0 eq) is treated with triphosgene (0.33 eq) in dichloromethane (DCM) at 0°C, followed by slow warming to room temperature.
- The intermediate carbamate is cyclized using NaH (1.5 eq) in tetrahydrofuran (THF) at reflux for 6 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Agent | Triphosgene | |
| Yield | 65–70% | |
| Purity (NMR) | >95% |
Acylative Coupling to Form the Benzoyl-Piperidine Linkage
The final assembly employs peptide coupling reagents:
Procedure :
- 4-(Thiazol-2-yloxy)benzoic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (2.5 eq) in DCM for 30 minutes.
- Piperidin-4-yl oxazolidine-2,4-dione (1.0 eq) is added, and the reaction is stirred at room temperature for 24 hours.
- The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagent | HATU | |
| Yield | 60–65% | |
| Retention Factor (Rf) | 0.45 (ethyl acetate/hexane) |
Crystallization and Polymorph Control
The final compound exhibits polymorphism, necessitating controlled crystallization:
Hydrated Form :
Anhydrous Form :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Applications and Biological Relevance
While pharmacological data for this specific compound remains undisclosed, structural analogs demonstrate:
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Benzoylation of piperidin-4-yl derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the 4-(thiazol-2-yloxy)benzoyl-piperidine intermediate .
- Step 2: Oxazolidine-2,4-dione ring formation via cyclization of α-hydroxyamide precursors. This is achieved using alkyl chloroformates or dialkyl carbonates, though yields may be low (~40–50%) due to competing side reactions .
- Characterization: Intermediates are validated using melting point analysis, IR (to confirm carbonyl and thiazole C–S bonds), - and -NMR (to verify regiochemistry), and elemental analysis .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound and its intermediates?
Answer:
- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretches at ~1700–1750 cm, thiazole C–S vibrations at ~650 cm) .
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions to improve the yield of oxazolidine-2,4-dione ring formation?
Answer:
- Catalyst Screening: Use piperidine or triethylamine as catalysts in ethanol to enhance cyclization efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction rates compared to ethanol .
- Temperature Control: Reflux conditions (60–80°C) for 4–6 hours balance yield and side-product formation .
- Alternative Routes: Replace low-yield α-hydroxy ester methods with thiourea cyclization pathways, which offer higher reproducibility (~70% yield) .
Advanced: What strategies are employed to analyze contradictory spectral data when synthesizing novel derivatives?
Answer:
- Cross-Validation: Compare experimental -NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in regiochemistry .
- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing piperidinyl vs. oxazolidinedione protons) .
- X-ray Crystallography: Resolve structural ambiguities for crystalline intermediates (e.g., confirming benzoyl-thiazole orientation) .
- Reaction Monitoring: Track byproducts via TLC or LC-MS to identify competing pathways (e.g., hydrolysis of oxazolidinedione to urea derivatives) .
Advanced: How does the introduction of different aryl substituents on the thiazole moiety affect biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
